Cas no 139051-61-9 (4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-)
![4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)- structure](https://fr.kuujia.com/scimg/cas/139051-61-9x500.png)
139051-61-9 structure
Nom du produit:4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-
4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-
- 4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1
- (?à)-Senegalensin
- 4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-(9CI)
- Senegalensin
- 139051-61-9
- DTXSID10926666
- CHEMBL2159049
- BDBM50394205
- SCHEMBL571169
- 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- LMPK12050185
- Echrenone B10
- Euchrenone b(10)
- 130289-28-0
- 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-en-1-yl)-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-5-one
- 5,4'-Dihydroxy-5''-(1-hydroxy-1-methylethyl)-6-prenyl-4'',5''-dihydrofurano[2'',3'':7,8]isoflavone
-
- Piscine à noyau: InChI=1S/C25H26O6/c1-13(2)5-10-16-21(27)20-22(28)18(14-6-8-15(26)9-7-14)12-30-24(20)17-11-19(25(3,4)29)31-23(16)17/h5-9,12,19,26-27,29H,10-11H2,1-4H3
- La clé Inchi: KQLMUJOKBRYEHR-UHFFFAOYSA-N
- Sourire: C/C(=C/CC1=C(O)C2C(C(=COC=2C2CC(OC1=2)C(O)(C)C)C1=CC=C(O)C=C1)=O)/C
Propriétés calculées
- Qualité précise: 422.17298
- Masse isotopique unique: 422.17293854g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 4
- Complexité: 743
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5
- Surface topologique des pôles: 96.2Ų
Propriétés expérimentales
- Le PSA: 96.22
4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)- Littérature connexe
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
139051-61-9 (4H-Furo[2,3-h]-1-benzopyran-4-one,8,9-dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-) Produits connexes
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